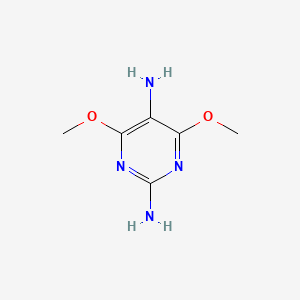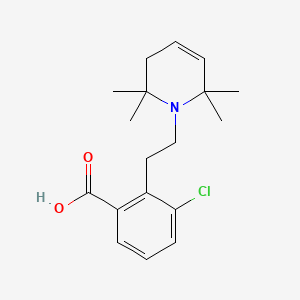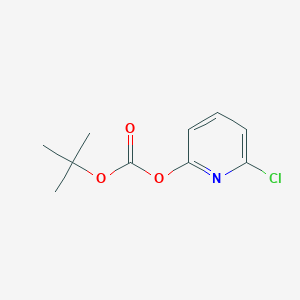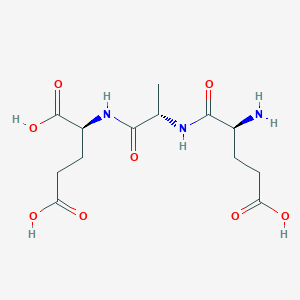
Glu-Ala-Glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glu-Ala-Glu, also known as gamma-glutamyl-alanine-glutamate, is a tripeptide composed of the amino acids glutamic acid, alanine, and glutamic acid. This compound is part of the gamma-glutamyl peptide family, which plays a significant role in various biological processes, including protein synthesis and cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Ala-Glu typically involves the stepwise coupling of the amino acids glutamic acid and alanine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds. The final step involves deprotecting the amino and carboxyl groups to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Glu-Ala-Glu can undergo various chemical reactions, including:
Oxidation: The glutamic acid residues can be oxidized to form gamma-glutamyl semialdehyde.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products Formed
The major products formed from these reactions include gamma-glutamyl semialdehyde, gamma-glutamyl alcohol, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Glu-Ala-Glu has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It plays a role in cellular metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a biomarker for certain diseases.
Industry: It is used in the production of bio-compatible materials and as a component in various biochemical assays
Mecanismo De Acción
Glu-Ala-Glu exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in glutathione metabolism and act as a substrate for gamma-glutamyl transferase. This enzyme catalyzes the transfer of the gamma-glutamyl group to other amino acids, playing a crucial role in cellular detoxification and antioxidant defense .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-glutamyl-glutamate: Another gamma-glutamyl peptide with similar properties.
Gamma-glutamyl-cysteine: Involved in glutathione synthesis.
Gamma-glutamyl-leucine: Known for its role in protein synthesis.
Uniqueness
Glu-Ala-Glu is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to modulate enzyme activity and participate in various metabolic pathways sets it apart from other gamma-glutamyl peptides .
Propiedades
Fórmula molecular |
C13H21N3O8 |
|---|---|
Peso molecular |
347.32 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H21N3O8/c1-6(15-12(22)7(14)2-4-9(17)18)11(21)16-8(13(23)24)3-5-10(19)20/h6-8H,2-5,14H2,1H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |
Clave InChI |
LKDIBBOKUAASNP-FXQIFTODSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




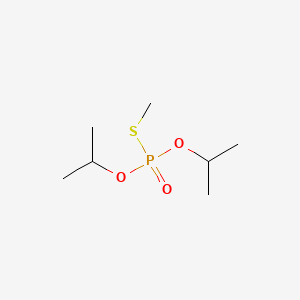
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
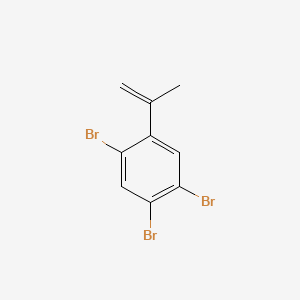
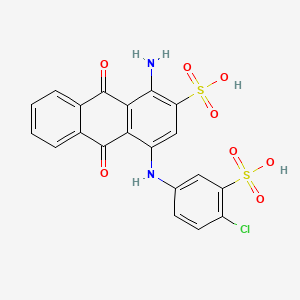
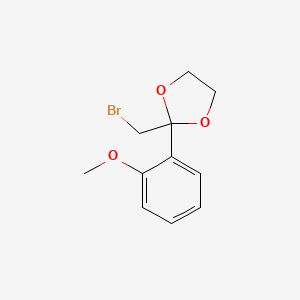



![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
